![molecular formula C19H15N3O3S B2943790 N-(3-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 1021212-51-0](/img/structure/B2943790.png)

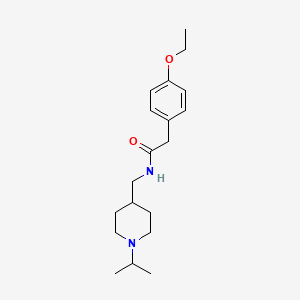

N-(3-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thienopyrimidines and pyridopyrimidines are aromatic heterocyclic compounds that contain nitrogen atoms. They are structural analogs of purines and are of great interest due to their biological potential . They are widely represented in medicinal chemistry and have shown therapeutic interest .

Synthesis Analysis

Thienopyrimidines can be synthesized using various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis

Depending on where the nitrogen atom is located in pyridine, there can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides. These can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Aplicaciones Científicas De Investigación

Cytotoxic Agents

Thieno[2,3-d]pyrimidine derivatives have been developed as new cytotoxic agents . The aim of the study was to develop and explore a series of new cytotoxic agents based on the conjugation between the thieno[2,3-d]pyrimidine moiety and a second pharmacophore at the C2 or N3 position .

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have shown promising anticancer activity . They have been designed and synthesized for their cytotoxic biological evaluation as tyrosine kinase inhibitors . Some of these compounds have shown higher cytotoxic effects than the reference standard against certain cancer cell lines .

Apoptotic and Autophagic Induction

Certain thieno[2,3-d]pyrimidine derivatives have shown the potential to activate autophagic and apoptotic cell death in cancer cells . This could be a promising approach for cancer treatment .

Kinase Inhibitors

Thieno[2,3-d]pyrimidine derivatives have been evaluated for their inhibitory activity on kinases . Some of these compounds have shown significant inhibitory activity .

Antiproliferative Effects

Thieno[2,3-d]pyrimidine derivatives have been screened for their antiproliferative effects . Some of these compounds have shown promising results .

Endothelin Receptor Antagonists

Thieno[2,3-d]pyrimidine derivatives have been explored as endothelin receptor antagonists . These compounds could potentially be used in the treatment of conditions related to the endothelin system .

Mecanismo De Acción

Target of Action

The primary target of this compound is D-dopachrome tautomerase (D-DT or MIF2) . This enzyme plays a key role in various cancers, including non-small cell lung cancer .

Mode of Action

The compound inhibits the tautomerase activity of D-DT . By binding to the active site of D-DT, it interferes with its biological activity . This inhibition is selective, with the compound showing high selectivity over MIF .

Biochemical Pathways

The inhibition of D-DT affects the mitogen-activated protein kinase (MAPK) pathway . This pathway is involved in cell proliferation, and its deactivation leads to cell cycle arrest .

Result of Action

The compound suppresses the proliferation of non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) cell cultures . This suppression can be attributed to the induction of cell cycle arrest via deactivation of the MAPK pathway .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-12-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-11-6-7-16-21-18-14(19(24)22(16)10-11)9-15(26-18)17(23)20-12-4-3-5-13(8-12)25-2/h3-10H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADDPHIBHVBVAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC(=CC=C4)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2943713.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B2943715.png)

![methyl 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2943723.png)

![1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2943725.png)

![(8-Hexyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetic acid](/img/structure/B2943727.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2943729.png)